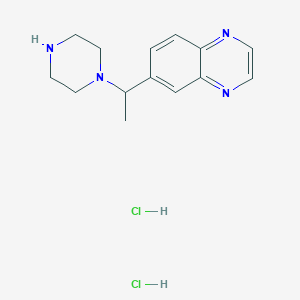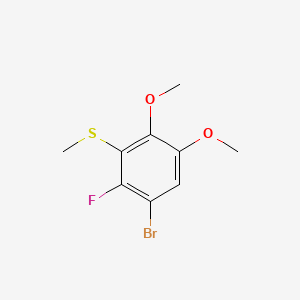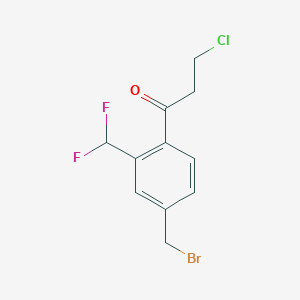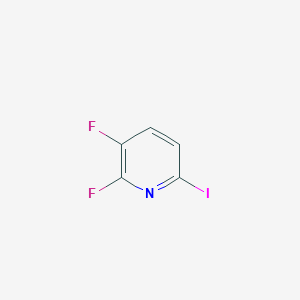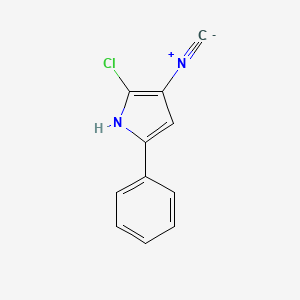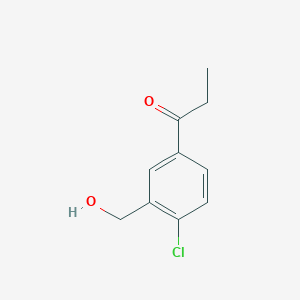
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-(hydroxymethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(4-chloro-3-(formyl)phenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction converts the formyl group to a hydroxymethyl group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Post-reaction purification steps, including recrystallization and distillation, are employed to obtain the final product.
化学反应分析
Types of Reactions
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chloro-3-(carboxy)phenyl)propan-1-one.
Reduction: 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-ol.
Substitution: 1-(4-Amino-3-(hydroxymethyl)phenyl)propan-1-one or 1-(4-Mercapto-3-(hydroxymethyl)phenyl)propan-1-one.
科学研究应用
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups can influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
1-(4-Chloro-3-(methoxymethyl)phenyl)propan-1-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
1-(4-Chloro-3-(methyl)phenyl)propan-1-one: Lacks the hydroxymethyl group, having a methyl group instead.
1-(4-Chloro-3-(hydroxymethyl)phenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both a chloro and hydroxymethyl group on the phenyl ring, which can significantly influence its reactivity and biological activity
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChI 键 |
BFXWKLFFGVHSHK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
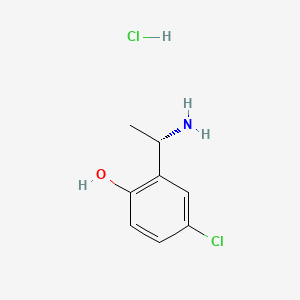
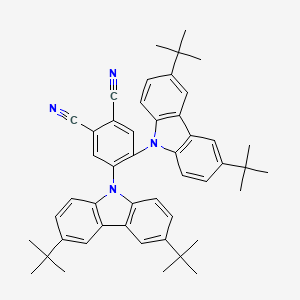
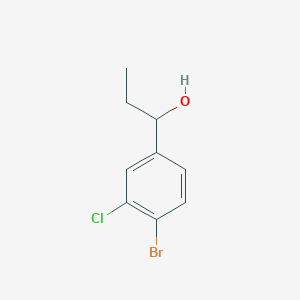
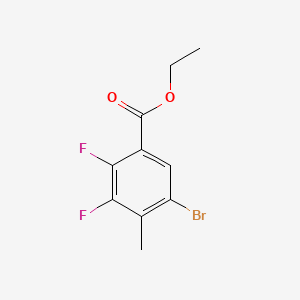
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
